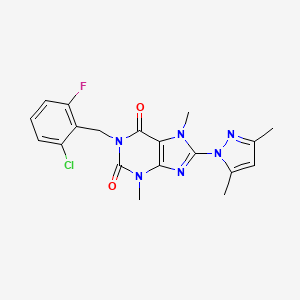
1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H18ClFN6O2 and its molecular weight is 416.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C21H22ClFN6O2 with a molecular weight of 444.9 g/mol. The presence of both chloro and fluoro substituents on the benzyl group may significantly influence its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or viral infections.
- Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that regulate cellular functions.
- Nucleic Acid Interaction : The compound may intercalate or bind to DNA/RNA, affecting gene expression and cellular replication processes.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds with similar structures. For example, derivatives featuring chloro and fluoro substitutions have shown significant activity against HIV-1, with some compounds demonstrating picomolar efficacy against wild-type and mutant strains . This suggests that the target compound may possess similar antiviral capabilities.
Anti-inflammatory and Analgesic Effects
In related research involving pyrazole derivatives, compounds similar to the target have exhibited notable anti-inflammatory and analgesic activities. For instance, certain derivatives demonstrated protective effects against carrageenan-induced inflammation in animal models . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Study on Pyrazole Derivatives
A study investigating various pyrazole derivatives revealed that specific structural modifications could enhance anti-inflammatory activity. Compounds with dual substitutions (e.g., chloro and fluoro groups) were particularly effective in reducing inflammation and pain in animal models. The results indicated that these modifications significantly increase potency compared to standard treatments .
Antiviral Efficacy Against HIV
Research comparing several 2-chloro-6-fluorobenzyl compounds showed that those with additional methyl or ethyl substituents exhibited superior antiviral activity in HIV-infected cells. This underscores the potential effectiveness of the target compound in similar applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione | Structure | Moderate anti-inflammatory effects |
| 2-chloro-6-fluorobenzyl derivatives | Varies | High antiviral activity against HIV |
科学研究应用
Anticancer Properties
Research indicates that compounds similar to 1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit significant anticancer activities. For instance:
- Cell Line Studies : Preliminary studies using MTT assays on various cancer cell lines (e.g., MCF7, A549) have shown that such compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
Enzyme Inhibition
This compound may also serve as an inhibitor for specific enzymes involved in cancer progression or inflammation. The pyrazole derivatives are known for their ability to interact with various biological targets, potentially leading to therapeutic applications in oncology and inflammatory diseases.
Medicinal Chemistry
Given its structural characteristics and biological activity, this compound could be a lead candidate in drug development for:
- Cancer Therapy : Targeting specific pathways involved in tumor growth and metastasis.
Agricultural Chemistry
The compound may find applications in agricultural science as a potential pesticide or herbicide due to its chemical stability and biological activity against plant pathogens.
Case Study 1: Anticancer Activity
A study conducted by A. Šaˇckus et al. explored the anticancer effects of pyrazole derivatives similar to this compound. The results indicated that certain substitutions on the pyrazole ring enhanced cytotoxicity against leukemia cell lines .
Case Study 2: Enzyme Interaction
Research published in Molecules highlighted the potential of pyrazole derivatives as enzyme inhibitors. This study demonstrated that modifications to the purine structure could significantly affect enzyme binding affinity .
属性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O2/c1-10-8-11(2)27(23-10)18-22-16-15(24(18)3)17(28)26(19(29)25(16)4)9-12-13(20)6-5-7-14(12)21/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOQVRMOIDFFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














